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Compound of Interest

Compound Name: (2-Propoxyphenyl)methanol

CAS No.: 112230-06-5

Cat. No.: B056339

Get Quote

An In-Depth Guide to the Analytical Characterization of (2-Propoxyphenyl)methanol

Introduction
(2-Propoxyphenyl)methanol, a substituted benzyl alcohol derivative, presents a unique

analytical challenge due to its combination of a hydroxyl group, an ether linkage, and an

aromatic ring. Its molecular formula is C₁₀H₁₄O₂ with a molecular weight of 166.22 g/mol . As

an intermediate or potential active pharmaceutical ingredient (API) in drug development, its

comprehensive characterization is paramount for ensuring purity, stability, and safety. This

document provides a multi-faceted analytical strategy, detailing robust protocols for the

structural elucidation, purity assessment, and quantification of this compound. The

methodologies described are designed to be self-validating, employing orthogonal techniques

to ensure the highest degree of scientific integrity.

Physicochemical Properties Overview
A foundational understanding of the molecule's properties is critical for method development.
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Property Value Source

Molecular Formula C₁₀H₁₄O₂

Molecular Weight 166.22 g/mol

Physical Form Solid

SMILES String CCCOC1=CC=CC=C1CO

InChI Key
XUNHRWOLRPWIIC-

UHFFFAOYSA-N

Part 1: Chromatographic Purity and Quantification
Chromatographic methods are the cornerstone for separating the target analyte from impurities

and for accurate quantification.

High-Performance Liquid Chromatography (HPLC) for
Purity and Assay
Rationale: Reversed-phase HPLC is the method of choice for non-volatile aromatic compounds

like (2-Propoxyphenyl)methanol. It provides excellent resolution for separating closely related

impurities and is the industry standard for purity analysis and quantitative assays. A UV

detector is ideal due to the strong absorbance of the phenyl group. A method for the similar

compound, 2-phenoxyethanol, provides a strong foundational basis for this protocol[1][2].

Experimental Protocol: RP-HPLC-UV

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler,

column thermostat, and a Diode Array or UV-Vis Detector.

Sample Preparation:

Accurately weigh approximately 25 mg of (2-Propoxyphenyl)methanol and transfer to a

50 mL volumetric flask.

Dissolve and dilute to volume with the mobile phase diluent (e.g., 50:50

Acetonitrile:Water). This creates a stock solution of ~500 µg/mL.
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Prepare a working solution of ~50 µg/mL by further dilution for analysis.

Chromatographic Conditions:

Parameter Recommended Setting Rationale

Column C18, 250 mm x 4.6 mm, 5 µm

Provides excellent retention

and separation for aromatic

compounds.

Mobile Phase A 0.1% Formic Acid in Water

Acidification improves peak

shape and ionization for

potential MS coupling.

Mobile Phase B Acetonitrile

Common organic modifier

providing good elution

strength.

Gradient Elution

0-5 min: 30% B; 5-25 min: 30%

to 90% B; 25-30 min: 90% B;

30-35 min: 30% B

A gradient is essential to elute

potential non-polar impurities

while retaining good

separation from polar ones.

Flow Rate 1.0 mL/min
Standard flow rate for a 4.6

mm ID column.

Column Temperature 30 °C
Ensures reproducible retention

times.

Injection Volume 10 µL

A typical volume for achieving

good sensitivity without

overloading the column.

Detection UV at 272 nm

Aromatic compounds exhibit

strong absorbance in this

region[3].

Workflow for HPLC Analysis
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Sample Preparation HPLC System

Data Analysis
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Caption: High-level workflow for HPLC purity and assay analysis.

Gas Chromatography (GC) for Volatile Impurities and
Residual Solvents
Rationale: GC is a powerful technique for analyzing volatile and semi-volatile compounds. In

the context of (2-Propoxyphenyl)methanol, GC-FID is ideal for detecting residual solvents

from the synthesis process (e.g., Toluene, Methanol, Ethanol) and volatile organic impurities.[4]

[5][6]. The ICH Q3C guideline provides a framework for identifying and controlling such residual

solvents in pharmaceutical products[7].

Experimental Protocol: GC-FID

Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID), an

autosampler, and a split/splitless injector.

Sample Preparation:

Accurately weigh ~100 mg of the sample into a 10 mL volumetric flask.

Dissolve and dilute to volume with a suitable high-purity solvent (e.g., Dichloromethane or

DMSO, ensuring it doesn't co-elute with analytes of interest).

Chromatographic Conditions:
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Parameter Recommended Setting Rationale

Column
DB-5ms, 30 m x 0.25 mm, 0.25

µm

A robust, low-bleed 5% phenyl-

methylpolysiloxane column

suitable for general-purpose

analysis.

Carrier Gas Helium or Hydrogen
Inert carrier gas. Hydrogen

provides faster analysis times.

Inlet Temperature 250 °C
Ensures complete volatilization

of the sample.

Injection Mode Split (e.g., 50:1)

Prevents column overloading

and ensures sharp peaks for

major components.

Oven Program

Initial 50°C for 5 min, ramp at

10°C/min to 280°C, hold for 10

min

Separates highly volatile

solvents at the beginning and

allows for the elution of the

main analyte and less volatile

impurities.

Detector FID Flame Ionization Detector.

Detector Temp. 300 °C
Prevents condensation of

analytes in the detector.

Part 2: Spectroscopic Structural Elucidation
Spectroscopic techniques provide definitive information about the molecular structure,

confirming identity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful tool for unambiguous structural confirmation. ¹H NMR

provides information on the electronic environment and connectivity of protons, while ¹³C NMR

identifies all unique carbon atoms in the molecule. The use of D₂O exchange is a classic

technique to identify labile protons like the one in the hydroxyl group[8].
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Protocol: ¹H and ¹³C NMR

Sample Preparation: Dissolve 5-10 mg of (2-Propoxyphenyl)methanol in ~0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on a 400 MHz or

higher spectrometer.

D₂O Exchange: After acquiring the initial ¹H spectrum, add one drop of D₂O, shake the tube,

and re-acquire the spectrum to confirm the -OH signal, which will disappear or significantly

diminish.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)
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Proton
Assignment

Predicted δ
(ppm)

Multiplicity Integration Rationale

-OCH₂CH₂CH₃ ~1.05 Triplet (t) 3H

Aliphatic methyl

group coupled to

adjacent CH₂.

-OCH₂CH₂CH₃ ~1.85 Sextet 2H

Methylene group

coupled to both

CH₃ and OCH₂

groups.

-O-CH₂- ~4.00 Triplet (t) 2H

Methylene group

adjacent to the

ether oxygen,

deshielded.

Protons on

carbons next to

an ether oxygen

are typically in

the 3.4-4.5 δ

range[9].

-CH₂-OH ~4.70 Singlet (s) 2H

Benzylic protons

adjacent to an

oxygen atom.

-CH₂-OH
1.5 - 3.0

(variable)

Broad Singlet (br

s)
1H

Labile hydroxyl

proton; position

is concentration

and temperature-

dependent. Will

exchange with

D₂O.

Aromatic CH 6.85 - 7.30 Multiplets (m) 4H

Protons on the

substituted

aromatic ring.
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Mass Spectrometry (MS)
Rationale: MS provides the molecular weight of the compound and structural information

through fragmentation patterns. When coupled with a chromatographic inlet (GC-MS or LC-

MS), it is a formidable tool for both identification and impurity profiling.

Protocol: ESI-MS (for LC coupling)

Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the compound in a suitable

solvent like methanol or acetonitrile.

Analysis: Infuse the sample directly or analyze the eluent from the HPLC system.

Expected Ions:

[M+H]⁺: 167.10

[M+Na]⁺: 189.08

[M-H₂O+H]⁺: 149.11 (Loss of water from the protonated molecule)

Predicted Key EI Fragmentation (for GC coupling)

m/z Fragment Rationale

166 [M]⁺ Molecular Ion

148 [M-H₂O]⁺

Loss of water from the alcohol.

A common fragmentation for

alcohols[8].

123 [M-C₃H₇]⁺
Alpha cleavage, loss of the

propyl radical.

107 [C₇H₇O]⁺
Benzylic cation resulting from

cleavage of the propoxy group.

95 [C₆H₇O]⁺
Further fragmentation of the

aromatic core.
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Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key

functional groups. The spectrum of an alcohol is characterized by a very strong and broad O-H

stretch, while the ether linkage also provides a strong, characteristic C-O stretching band[8]

[10]. Phenyl alkyl ethers typically show two distinct C-O stretching absorbances[9].

Protocol: FTIR (ATR or KBr Pellet)

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or

prepare a KBr pellet.

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Predicted Key IR Absorptions

Wavenumber (cm⁻¹) Vibration Functional Group

3500 - 3200 (Broad) O-H Stretch Alcohol[8]

3100 - 3000 C-H Stretch Aromatic

2960 - 2850 C-H Stretch Aliphatic (Propoxy group)

1600, 1500 C=C Stretch Aromatic Ring

~1245 C-O Stretch
Aryl-Alkyl Ether (Asymmetric)

[11]

~1040 C-O Stretch Primary Alcohol

UV-Visible Spectroscopy
Rationale: UV-Vis spectroscopy is useful for confirming the presence of the aromatic

chromophore and for quantitative analysis using the Beer-Lambert law[12]. Aromatic

compounds display characteristic absorption bands in the UV region[3][13].

Protocol: UV-Vis Quantification

Solvent Selection: Use a UV-grade solvent such as Methanol or Ethanol.
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Sample Preparation: Prepare a stock solution of known concentration (e.g., 100 µg/mL).

Create a series of dilutions to generate a calibration curve (e.g., 5, 10, 15, 20, 25 µg/mL).

Acquisition: Scan from 400 nm to 200 nm to determine the wavelength of maximum

absorbance (λₘₐₓ).

Quantification: Measure the absorbance of all standards and the unknown sample at the

determined λₘₐₓ (predicted to be ~272 nm). Plot absorbance vs. concentration to create a

calibration curve and determine the concentration of the unknown.

Part 3: Integrated Analytical Workflow
A comprehensive characterization relies on the logical integration of these techniques. No

single method is sufficient; instead, they provide complementary information that, when

combined, delivers a complete analytical profile of (2-Propoxyphenyl)methanol.

Decision Tree for Analytical Characterization
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Caption: A logical decision workflow for the complete analysis of (2-Propoxyphenyl)methanol.
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Conclusion
The analytical characterization of (2-Propoxyphenyl)methanol requires a multi-technique

approach to ensure its identity, purity, and strength. The primary chromatographic method,

HPLC, serves as the main tool for purity and assay determination. Orthogonal techniques such

as GC are critical for assessing volatile impurities. Definitive structural confirmation is achieved

through a combination of NMR, MS, and IR spectroscopy. By following the detailed protocols

and integrated workflow presented in this guide, researchers, scientists, and drug development

professionals can confidently and accurately characterize (2-Propoxyphenyl)methanol,
ensuring it meets the stringent quality standards required for its intended application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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